molecular formula C12H13FO2 B8314622 5-Cyclopentyloxy-2-fluorobenzaldehyde

5-Cyclopentyloxy-2-fluorobenzaldehyde

Cat. No.: B8314622
M. Wt: 208.23 g/mol
InChI Key: NVTBPNBXOUSFLU-UHFFFAOYSA-N
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Description

5-Cyclopentyloxy-2-fluorobenzaldehyde (CAS: 273722-71-7) is a substituted benzaldehyde derivative with the molecular formula C₁₂H₁₃FO₂ and a molecular weight of 208.23 g/mol. Its structure features a cyclopentyloxy group at the 5-position and a fluorine atom at the 2-position of the benzaldehyde core. Key physicochemical properties include:

  • Hydrogen bond acceptors: 3
  • Rotatable bonds: 3
  • Topological polar surface area (TPSA): 26.3 Ų
  • Complexity: 214 (calculated) The compound’s SMILES string is FC1C=CC(=CC=1C=O)OC1CCCC1, and its InChIKey is NVTBPNBXOUSFLU-UHFFFAOYSA-N .

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

5-cyclopentyloxy-2-fluorobenzaldehyde

InChI

InChI=1S/C12H13FO2/c13-12-6-5-11(7-9(12)8-14)15-10-3-1-2-4-10/h5-8,10H,1-4H2

InChI Key

NVTBPNBXOUSFLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC(=C(C=C2)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Differences

Property 5-Cyclopentyloxy-2-fluorobenzaldehyde 5-Fluoro-2-hydroxybenzaldehyde 2-Chloro-5-fluorobenzaldehyde
Molecular Formula C₁₂H₁₃FO₂ C₇H₅FO₂ C₇H₄ClFO
Molecular Weight (g/mol) 208.23 140.11 ~158.56 (estimated)
Substituents Cyclopentyloxy, F, CHO Hydroxyl, F, CHO Cl, F, CHO
Hydrogen Bond Donors 0 1 0
Hydrogen Bond Acceptors 3 3 3
TPSA (Ų) 26.3 37.3 ~26.3 (estimated)
Rotatable Bonds 3 1 1

Key Observations :

Bulkiness : The cyclopentyloxy group in the target compound introduces significant steric hindrance compared to the smaller hydroxyl or chloro substituents in analogs. This may reduce reactivity in nucleophilic aromatic substitution but enhance stability in hydrophobic environments .

Polarity: The hydroxyl group in 5-Fluoro-2-hydroxybenzaldehyde increases its TPSA (37.3 vs.

Electron Effects : The cyclopentyloxy group is electron-donating via resonance, whereas chloro substituents are electron-withdrawing. This alters the electronic profile of the benzaldehyde core, influencing its reactivity in condensation or oxidation reactions .

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